molecular formula C18H12F4N2O B15147498 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol

2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol

Cat. No.: B15147498
M. Wt: 348.3 g/mol
InChI Key: QRDUPZWKIMRACK-UHFFFAOYSA-N
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Description

2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol is a fluorinated pyrimidine-phenol derivative characterized by a central pyrimidine ring substituted with a phenyl group at position 2 and a 1,1,2,2-tetrafluoroethyl group at position 4. This compound is listed in research catalogs (e.g., CymitQuimica Ref: 10-F755002) and has been investigated for applications in medicinal chemistry and materials science due to its unique fluorinated structure .

Properties

Molecular Formula

C18H12F4N2O

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C18H12F4N2O/c19-17(20)18(21,22)15-10-13(12-8-4-5-9-14(12)25)23-16(24-15)11-6-2-1-3-7-11/h1-10,17,25H

InChI Key

QRDUPZWKIMRACK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(C(F)F)(F)F)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with phenyl and tetrafluoroethyl substituents under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyrimidine ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s biological activity and its effects on various molecular pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-phenol derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Substituents
Compound Name / CAS / Ref. Pyrimidine Substituents (Positions 2, 4, 6) Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound (CymitQuimica Ref: 10-F755002) 2-Ph, 4-phenol, 6-(1,1,2,2-tetrafluoroethyl) C₁₈H₁₂F₄N₂O 348.3 (est.) High electronegativity from F atoms
AP-NP () 2-amino, 5-naphthalen-2-yl, 4-phenol C₂₀H₁₅N₃O 313.36 Bulky naphthyl group
CAS 477726-81-1 () 2-amino-6-methyl, 4-phenol C₁₁H₁₂N₄O 232.25 Amino and methyl groups
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol (CAS 122862-31-1, ) 2-amino-6-Cl, 4-(ethyl-phenol) C₁₂H₁₃ClN₄O 264.71 Chlorine substituent, ethyl linker
SC144 () 2,3-dihydro-7-(1,1,2,2-tetrafluoroethyl) C₁₄H₁₄F₄N₂O₂ 318.27 Tetrafluoroethyl, dihydroxy groups
Key Observations:
  • Fluorination Impact: The target compound’s 1,1,2,2-tetrafluoroethyl group (C₁₈H₁₂F₄N₂O) confers higher electronegativity and metabolic stability compared to non-fluorinated analogs like AP-NP (C₂₀H₁₅N₃O) .
  • Amino vs.
  • Chlorine and Ethyl Linkers : The chlorine atom in CAS 122862-31-1 enhances halogen bonding but may increase toxicity risks, while the ethyl linker improves conformational flexibility .
Key Observations:
  • Anti-inflammatory Activity: Indole-pyrimidine hybrids (e.g., Compound 36, ) outperform phenol derivatives in inflammation models, likely due to enhanced π-π stacking with indole cores .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorination typically reduces oxidative metabolism, as seen in SC144 (), suggesting prolonged half-life for the target compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2-Phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl)phenol can be described as follows:

  • Molecular Formula : C18_{18}H16_{16}F4_{4}N2_{2}O
  • Molecular Weight : 358.33 g/mol

The compound features a pyrimidine ring substituted with a phenol group and a tetrafluoroethyl moiety, which may contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Efficacy : In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential use as an antimicrobial agent in agricultural applications .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity:

  • Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been used to assess the cytotoxic effects.
  • Results : Significant inhibition of cell proliferation was observed at micromolar concentrations. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways .

Inhibitory Effects on Enzymes

Another area of interest is the compound's ability to inhibit specific enzymes:

  • Target Enzymes : Research has focused on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Findings : The compound has shown potential as an anti-inflammatory agent by inhibiting these enzymes, which could be beneficial in treating conditions like arthritis .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of similar compounds against E. coli and S. aureus. Results showed that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

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